

In-Depth Technical Guide: Physicochemical and Biological Profile of Benzonitrile Derivatives

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Compound of Interest

Compound Name: 3-Chloro-5-methyl-4-hydroxybenzonitrile

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For the attention of: Researchers, scientists, and drug development professionals.

Subject: An analysis of the properties associated with CAS number 173900-45-3, identified as 3-Chloro-4-hydroxy-5-methylbenzonitrile, and its related isomer, 3-Chloro-5-hydroxybenzonitrile (CAS: 473923-97-6).

Disclaimer: Publicly available experimental data for 3-Chloro-4-hydroxy-5-methylbenzonitrile (CAS: 173900-45-3) is limited. This guide provides available information on this compound and supplements it with more extensive data from its closely related structural isomer, 3-Chloro-5-hydroxybenzonitrile, to offer a broader understanding of this chemical class.

Introduction

Benzonitrile derivatives are pivotal structural motifs in medicinal chemistry and materials science. Their unique electronic and structural properties make them versatile intermediates in the synthesis of a wide array of functional molecules. This guide focuses on the properties of 3-Chloro-4-hydroxy-5-methylbenzonitrile and provides a comparative analysis with the more thoroughly characterized 3-Chloro-5-hydroxybenzonitrile.

Physicochemical Properties

A summary of the known and predicted physicochemical properties for both 3-Chloro-4-hydroxy-5-methylbenzonitrile and 3-Chloro-5-hydroxybenzonitrile is presented below. The data

for 3-Chloro-5-hydroxybenzonitrile is more extensive and includes both experimental and predicted values.

Table 1: Physicochemical Properties of Benzonitrile Derivatives

Property	3-Chloro-4-hydroxy-5-methylbenzonitrile (CAS: 173900-45-3)	3-Chloro-5-hydroxybenzonitrile (CAS: 473923-97-6)
Molecular Formula	C ₈ H ₆ ClNO[1]	C ₇ H ₄ ClNO[2][3][4]
Molecular Weight	167.59 g/mol [1]	153.56 g/mol [2][4]
Melting Point	Data not available	168.0 to 172.0 °C[5]
Boiling Point	Data not available	265.4±25.0 °C (Predicted)[5]
Density	Data not available	1.41±0.1 g/cm ³ (Predicted)[5]
pKa	Data not available	7.62±0.10 (Predicted)[5]
Solubility	Data not available	Soluble in Methanol[5]
Appearance	Data not available	White to Almost white powder to crystal[5]

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of chemical compounds. While specific experimental spectra for 3-Chloro-4-hydroxy-5-methylbenzonitrile are not readily available in the public domain, predicted NMR data for 3-Chloro-5-hydroxybenzonitrile offers valuable insight into the expected spectral features of this class of compounds.

Table 2: Predicted NMR Spectral Data for 3-Chloro-5-hydroxybenzonitrile[2]

Nucleus	Predicted Chemical Shift (ppm)	Description
^1H	~10.0 (variable)	Broad singlet, hydroxyl proton (-OH)
^1H	~7.0-7.5	Multiplets, 3 aromatic protons (Ar-H)
^{13}C	~158	Aromatic carbon attached to -OH (C-OH)
^{13}C	~136	Aromatic carbon attached to -Cl (C-Cl)
^{13}C	~110-130	Aromatic carbons (C-H)
^{13}C	~115	Aromatic carbon attached to -CN
^{13}C	~118	Nitrile carbon (-C \equiv N)

Synthesis and Reactivity

The synthesis of these benzonitrile derivatives often involves multi-step organic reactions. A documented protocol for the synthesis of 3-Chloro-5-hydroxybenzonitrile provides a representative example of the synthetic methodology for this class of compounds.

Experimental Protocol: Synthesis of 3-Chloro-5-hydroxybenzonitrile from 3-chloro-5-methoxybenzonitrile[3][5]

This synthesis involves the demethylation of 3-chloro-5-methoxybenzonitrile using lithium iodide.

Materials:

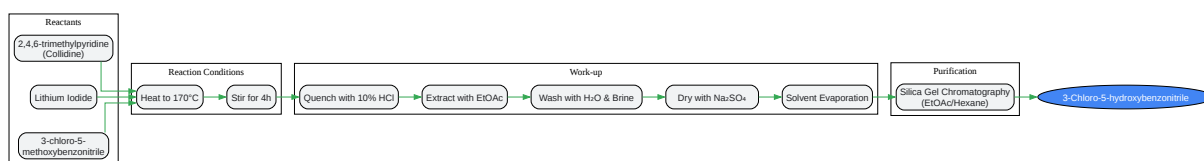
- 3-chloro-5-methoxybenzonitrile (7.0 g, 41.766 mmol)

- 2,4,6-trimethylpyridine (100 mL)
- Lithium iodide (16.76 g, 125.298 mmol)
- 10% aqueous Hydrochloric acid
- Ethyl acetate (EtOAc)
- Water
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexane

Procedure:

- A 250 mL three-necked flask is charged with 3-chloro-5-methoxybenzonitrile and 2,4,6-trimethylpyridine.
- The reaction mixture is heated to 170 °C.
- Lithium iodide is added to the heated mixture, and the reaction is stirred at 170 °C for 4 hours.
- The reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature.
- The reaction is quenched by the addition of 10% aqueous HCl.
- The resulting mixture is extracted with ethyl acetate.
- The organic layer is washed sequentially with water and brine.
- The ethyl acetate extract is dried over anhydrous Na_2SO_4 and filtered.

- The solvent is removed under reduced pressure to yield a yellow oily crude product.
- The crude product is purified by silica gel column chromatography using an eluent of ethyl acetate/hexane (10:90) to afford 3-chloro-5-hydroxybenzonitrile.



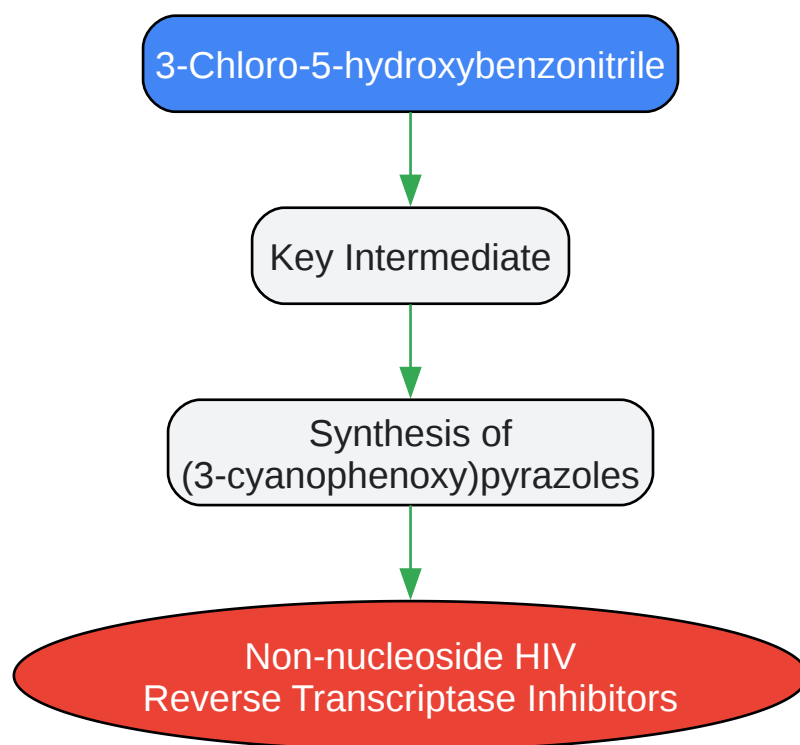
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Caption: Workflow for the synthesis of 3-Chloro-5-hydroxybenzonitrile.

Biological Activity and Potential Applications

While specific biological data for 3-Chloro-4-hydroxy-5-methylbenzonitrile is not available, the related compound 3-Chloro-5-hydroxybenzonitrile serves as a key intermediate in the synthesis of pharmacologically active molecules.^[2] Notably, it is a building block for the preparation of (3-cyanophenoxy)pyrazoles, which have been investigated as non-nucleoside HIV reverse transcriptase inhibitors.^{[2][5]}

The general class of halogenated benzonitriles is recognized for its utility in the development of pharmaceuticals and agrochemicals. The presence of the nitrile group, a strong electron-withdrawing group, influences the reactivity of the aromatic ring and can be converted into other functional groups.



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- To cite this document: BenchChem. [In-Depth Technical Guide: Physicochemical and Biological Profile of Benzonitrile Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b068557#cas-number-173900-45-3-properties]

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